Lys(MMT)-PAB-oxydiacetamide-PEG8-N3

ADC Pharmacokinetics PEG Linker Optimization DAR8 Conjugate Design

Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 (CAS: 1224601-12-0) is a cleavable bifunctional linker specifically designed for the synthesis of antibody-drug conjugates (ADCs). The compound features a lysine residue protected with a methoxytrityl (MMT) group, a para-aminobenzyl (PAB) self-immolative spacer, an oxydiacetamide bridging unit, and a monodispersed octaethylene glycol (PEG8) chain terminated with an azide functional group, yielding a molecular weight of 1060.24 Da and a molecular formula of C55H77N7O14.

Molecular Formula C55H77N7O14
Molecular Weight 1060.2 g/mol
CAS No. 1224601-12-0
Cat. No. B12390513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys(MMT)-PAB-oxydiacetamide-PEG8-N3
CAS1224601-12-0
Molecular FormulaC55H77N7O14
Molecular Weight1060.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C55H77N7O14/c1-67-50-21-17-48(18-22-50)55(46-10-4-2-5-11-46,47-12-6-3-7-13-47)58-23-9-8-14-51(54(66)60-49-19-15-45(42-63)16-20-49)61-53(65)44-76-43-52(64)57-24-26-68-28-30-70-32-34-72-36-38-74-40-41-75-39-37-73-35-33-71-31-29-69-27-25-59-62-56/h2-7,10-13,15-22,51,58,63H,8-9,14,23-44H2,1H3,(H,57,64)(H,60,66)(H,61,65)/t51-/m0/s1
InChIKeyPKUIBTBLKQVEJS-XHIZWQFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 CAS 1224601-12-0: Cleavable Bifunctional ADC Linker with Azide Click Handle and PEG8 Spacer


Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 (CAS: 1224601-12-0) is a cleavable bifunctional linker specifically designed for the synthesis of antibody-drug conjugates (ADCs). The compound features a lysine residue protected with a methoxytrityl (MMT) group, a para-aminobenzyl (PAB) self-immolative spacer, an oxydiacetamide bridging unit, and a monodispersed octaethylene glycol (PEG8) chain terminated with an azide functional group, yielding a molecular weight of 1060.24 Da and a molecular formula of C55H77N7O14 . This linker belongs to the class of enzyme-cleavable ADC linkers intended for cathepsin B-mediated payload release in the lysosomal compartment of target cells, while the azide moiety enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) chemistries [1].

Why Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 Cannot Be Directly Substituted with Alternative PEG-Length or Non-MMT ADC Linkers


Substituting Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 with structurally similar ADC linkers—such as those with shorter PEG chains (PEG4), longer PEG chains (PEG12), non-MMT lysine protecting groups, or alternative self-immolative spacers—introduces quantifiable differences in conjugate hydrophobicity, pharmacokinetic (PK) exposure, in vivo anti-tumor activity, and downstream synthetic workflow compatibility [1]. Systematic comparative studies using trastuzumab-based DAR8 ADCs have demonstrated that PEG chain length directly modulates ADC aggregation propensity and plasma clearance: DAR8 ADCs with PEG8 linkers exhibit significantly improved PK profiles relative to PEG4-based conjugates and DAR4 controls lacking PEG altogether [1]. Furthermore, the MMT protecting group on the lysine ε-amine provides orthogonal temporary protection during multi-step linker-drug synthesis, enabling selective deprotection under mild acidic conditions without compromising the azide click handle or the acid-labile PAB-carbamate bond—a synthetic advantage not available with Boc-, Fmoc-, or Alloc-protected lysine analogs in this specific molecular architecture [2].

Quantitative Differentiation Evidence for Lys(MMT)-PAB-oxydiacetamide-PEG8-N3: Comparative Performance Data for Procurement Decision-Making


PEG8 Linker Length Optimizes ADC Pharmacokinetic Exposure and Anti-Tumor Efficacy Compared to PEG4 and Non-PEG Controls

In a direct comparative study of cleavable pendant-type PEG linkers conjugated to trastuzumab with MMAE payload at DAR8, the PEG8-containing ADC demonstrated superior pharmacokinetic exposure and in vivo anti-tumor activity compared to PEG4-containing ADCs and DAR4 ADCs lacking PEG [1]. The study systematically varied PEG chain length (PEG4, PEG8, and PEG12) and evaluated hydrophobicity via HIC, aggregate formation via SEC, PK profile in vivo, and anti-tumor efficacy [1].

ADC Pharmacokinetics PEG Linker Optimization DAR8 Conjugate Design

Azide Click Chemistry Enables Site-Specific Conjugation with Quantifiable Efficiency for ADC Synthesis

The terminal azide group in Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 enables two distinct click chemistry pathways—CuAAC and SPAAC—that are not available with maleimide-, NHS ester-, or pyridyl disulfide-based linkers [1]. Azide-alkyne cycloaddition reactions proceed with high regioselectivity, near-quantitative conversion under mild aqueous conditions, and minimal cross-reactivity with native biomolecular functional groups, enabling predictable and reproducible conjugation stoichiometry .

Click Chemistry Bioorthogonal Conjugation CuAAC SPAAC

Monodispersed PEG8 Chain Provides Defined Linker Length and Predictable Hydrophilicity Contrasted with Polydisperse PEG Alternatives

Unlike polydisperse PEG linkers that produce variable chain-length distributions, the PEG8 segment in Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is monodispersed with exactly eight ethylene oxide repeat units, ensuring uniform molecular geometry and predictable physicochemical properties across all conjugated ADC molecules [1]. Monodispersed PEG linkers enable consistent linker-to-antibody ratios, reliable pharmacokinetic profiles, reduced batch-to-batch variation, and improved analytical characterization—features that are compromised when polydisperse PEG mixtures are employed [1].

Monodispersed PEG ADC Reproducibility Linker Hydrophilicity DAR Consistency

PEG8 Hydrophilicity Reduces ADC Aggregation Propensity Relative to PEG4 Linkers and Non-PEG Controls

High drug-to-antibody ratio (DAR) ADCs, particularly DAR8 conjugates, are prone to aggregation due to the hydrophobicity of the payload molecules. Systematic HIC analysis demonstrated that increasing PEG chain length from 4 to 8 to 12 ethylene oxide units progressively reduced the overall hydrophobicity of DAR8 trastuzumab-MMAE conjugates [1]. Stability studies at 40°C in formulation buffer further revealed that aggregate content decreases as PEG length increases [1].

ADC Aggregation Linker Hydrophilicity DAR8 Stability HIC Analysis

MMT Protection Enables Orthogonal Lysine Deprotection During Multi-Step Linker-Payload Synthesis

The methoxytrityl (MMT) protecting group on the lysine ε-amine is cleavable under mild acidic conditions (1-2% TFA in DCM) while leaving other acid-sensitive moieties—including the PAB-carbamate linkage and azide group—intact [1]. This orthogonal protection strategy enables sequential conjugation: the azide handle remains available for initial click chemistry attachment to an alkyne-bearing scaffold, after which MMT deprotection reveals the free lysine amine for subsequent payload or additional linker coupling [1].

Solid-Phase Synthesis Orthogonal Protection MMT Deprotection ADC Linker-Payload Assembly

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 Drug-Linker Conjugate Validates Clinical-Relevant Payload Compatibility

The linker Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 has been commercially deployed as a drug-linker conjugate with SN38 (7-ethyl-10-hydroxycamptothecin), the active metabolite of irinotecan and a potent topoisomerase I inhibitor . This pre-assembled drug-linker construct (CAS 1373170-36-5) serves as a direct synthetic intermediate for ADC preparation, demonstrating that the PAB-oxydiacetamide-PEG8 scaffold is fully compatible with camptothecin-class payloads .

SN38 Payload Drug-Linker Conjugate Topoisomerase I Inhibitor ADC Intermediate

Recommended Application Scenarios for Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 Based on Quantitative Differentiation Evidence


DAR8 ADC Development Programs Requiring High Conjugate Homogeneity and Mitigated Aggregation Risk

For ADC programs targeting DAR8 conjugation (e.g., trastuzumab- or other IgG1-based constructs with auristatin payloads), Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 provides an empirically validated PEG linker length that balances reduced aggregation propensity with maintained payload release efficiency. Comparative studies demonstrate that DAR8 ADCs with PEG8 linkers exhibit superior pharmacokinetic exposure and stronger in vivo anti-tumor activity compared to PEG4-based DAR8 conjugates and DAR4 non-PEG controls, making this linker particularly suitable for high-DAR ADC candidates where aggregation is a primary CMC concern [1].

Click Chemistry-Based Site-Specific ADC Conjugation Workflows Requiring Bioorthogonal Azide Handles

The terminal azide group enables CuAAC and SPAAC click chemistries for site-specific conjugation to alkyne-modified antibodies or scaffolds. This approach avoids the DAR heterogeneity and retro-Michael exchange liabilities associated with traditional maleimide-thiol conjugation. SPAAC compatibility with DBCO or BCN groups allows copper-free conjugation under physiological conditions, preserving antibody integrity and enabling live-cell or in vivo labeling applications where copper toxicity is prohibitive [1].

Multi-Step Synthetic Elaboration of Linker-Payload Constructs Requiring Orthogonal Lysine Protection

The MMT protecting group enables sequential conjugation strategies where the azide handle is utilized first for click chemistry attachment, followed by mild acid deprotection (1-2% TFA/DCM) to reveal the lysine ε-amine for payload coupling. This orthogonal protection scheme is particularly valuable for synthesizing complex drug-linker conjugates containing acid-sensitive PAB-carbamate linkages or base-sensitive ester/amide payload moieties, where Boc or Fmoc protection strategies would cause collateral functional group damage [1].

SN38-Based ADC Development Leveraging Pre-Validated Drug-Linker Conjugate Intermediates

The commercial availability of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 (CAS 1373170-36-5) as a pre-assembled drug-linker conjugate provides a direct synthetic entry point for ADC programs utilizing the topoisomerase I inhibitor SN38. This pre-validated intermediate eliminates the need for de novo linker-payload conjugation optimization and is directly applicable to anti-HLA-DR or other solid tumor-targeting ADCs where camptothecin-class payloads are therapeutically indicated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lys(MMT)-PAB-oxydiacetamide-PEG8-N3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.